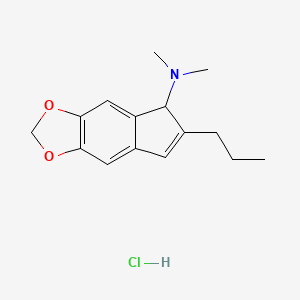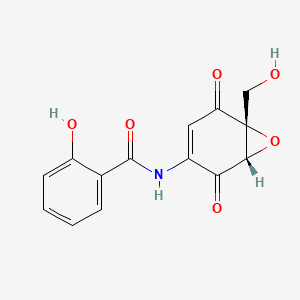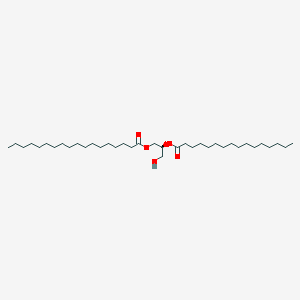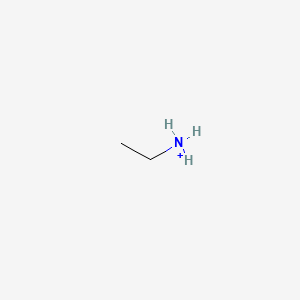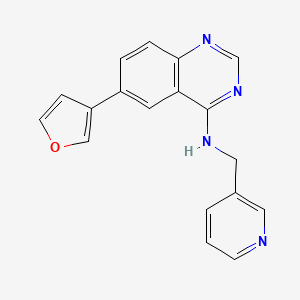
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Quinazolines like 6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine are crucial in optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities. Such compounds are valuable for creating novel optoelectronic materials, including organic light-emitting diodes and materials for colorimetric pH sensors (Lipunova et al., 2018).
Synthesis of Heterocyclic Compounds
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine derivatives are synthesized for creating heterocyclic compounds, demonstrating antimicrobial properties against bacteria and fungi. This application is significant in pharmaceutical chemistry (Abu‐Hashem, 2018).
Antimalarial Drug Development
In antimalarial research, similar quinazoline compounds have been synthesized and evaluated for their antimalarial activity. These compounds serve as promising antimalarial drug leads (Mizukawa et al., 2021).
Enzyme Inhibition
These compounds are synthesized as arginine side-chain mimetics and are designed for incorporation into trypsin-like serine protease inhibitors. This application is vital in developing specific enzyme inhibitors (Mašič & Kikelj, 2000).
Histamine Receptor Research
Quinazolines have been identified as histamine H4 receptor inverse agonists. They play a role in developing treatments for inflammation and potentially for dual action H1R/H4R ligands (Smits et al., 2008).
Antitumor Activity
Quinazoline derivatives show promising results in antitumor activity. They have been synthesized and evaluated for their efficacy against various cancer cell lines (El‐Helw & Hashem, 2020).
Antitubercular Agents
2-furanyl-3-substituted quinazolin-4-one derivatives exhibit promising anti-tubercular activity and are crucial in the fight against tuberculosis (Kumarachari et al., 2023).
Propiedades
Nombre del producto |
6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
6-(furan-3-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H14N4O/c1-2-13(9-19-6-1)10-20-18-16-8-14(15-5-7-23-11-15)3-4-17(16)21-12-22-18/h1-9,11-12H,10H2,(H,20,21,22) |
Clave InChI |
YZPNUYIMLUURTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4 |
SMILES canónico |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one](/img/structure/B1227980.png)
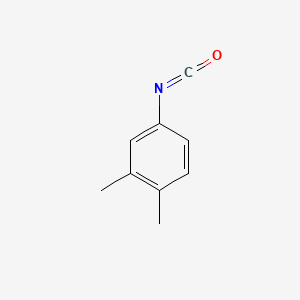
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
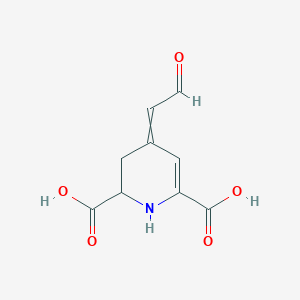
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)

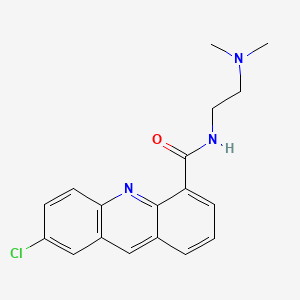

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
